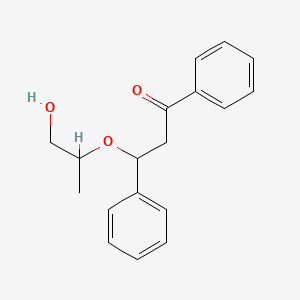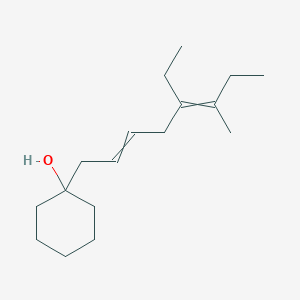
1-(5-Ethyl-6-methylocta-2,5-dien-1-yl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Ethyl-6-methylocta-2,5-dien-1-yl)cyclohexan-1-ol is a chemical compound characterized by its unique structure, which includes a cyclohexane ring substituted with an ethyl and methyl group on an octadiene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethyl-6-methylocta-2,5-dien-1-yl)cyclohexan-1-ol typically involves the following steps:
Formation of the Octadiene Chain: The octadiene chain can be synthesized through a series of reactions, including alkylation and dehydrogenation.
Cyclohexane Ring Formation: The cyclohexane ring is then introduced through cyclization reactions.
Substitution Reactions: The final step involves the substitution of the cyclohexane ring with the ethyl and methyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Ethyl-6-methylocta-2,5-dien-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and acids.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and alkanes.
Substitution Products: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Ethyl-6-methylocta-2,5-dien-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Ethyl-6-methylocta-2,5-dien-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Menthol: A similar compound with a cyclohexane ring and hydroxyl group, known for its cooling properties.
Carvone: Another related compound with a similar structure but different functional groups.
Uniqueness: 1-(5-Ethyl-6-methylocta-2,5-dien-1-yl)cyclohexan-1-ol is unique due to its specific substitution pattern and the presence of the octadiene chain, which imparts distinct chemical and physical properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
835596-28-6 |
|---|---|
Molekularformel |
C17H30O |
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
1-(5-ethyl-6-methylocta-2,5-dienyl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H30O/c1-4-15(3)16(5-2)11-7-10-14-17(18)12-8-6-9-13-17/h7,10,18H,4-6,8-9,11-14H2,1-3H3 |
InChI-Schlüssel |
NEWZICBYYSQQKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C(CC)CC=CCC1(CCCCC1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-6-[(naphthalen-1-yl)oxy]-1,2,4,5-tetrazine](/img/structure/B12525956.png)
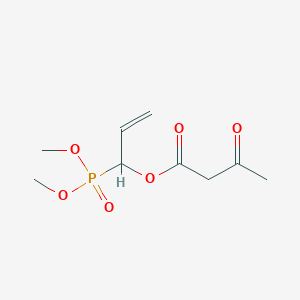
![N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide](/img/structure/B12525974.png)
![2-[4-(Benzyloxy)phenyl]-2-(bromomethyl)-4-methyl-1,3-dioxolane](/img/structure/B12525978.png)
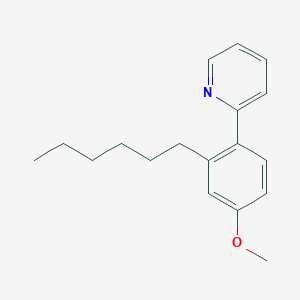
![Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]-](/img/structure/B12525994.png)
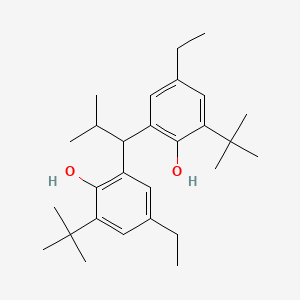
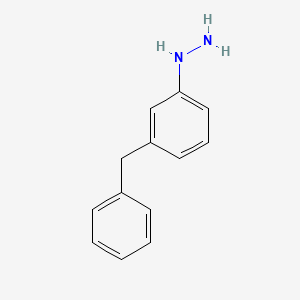
![2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine](/img/structure/B12526016.png)

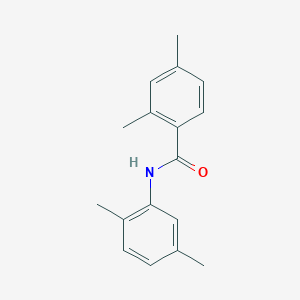
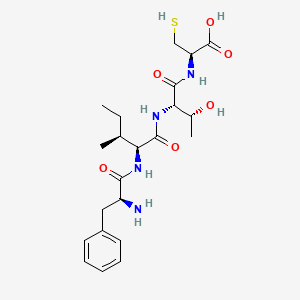
![1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B12526046.png)
